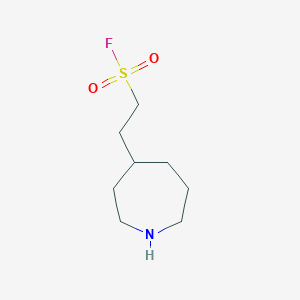
2-(Azepan-4-yl)ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-4-yl)ethanesulfonyl fluoride is a chemical compound that features a seven-membered nitrogen-containing ring (azepane) attached to an ethanesulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)ethanesulfonyl fluoride typically involves the reaction of azepane derivatives with ethanesulfonyl fluoride under specific conditions. One common method involves the use of a gold-catalyzed two-step [5 + 2] annulation process, which provides high regioselectivity and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-4-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The azepane ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can modify the azepane ring structure.
Aplicaciones Científicas De Investigación
2-(Azepan-4-yl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-4-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can form stable sulfonamide linkages with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Azepane Derivatives: Compounds like azepan-4-one and azepan-3-yl derivatives share the azepane ring structure.
Sulfonyl Fluorides: Compounds such as methanesulfonyl fluoride and ethanesulfonyl fluoride share the sulfonyl fluoride functional group.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C8H16FNO2S |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(azepan-4-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H16FNO2S/c9-13(11,12)7-4-8-2-1-5-10-6-3-8/h8,10H,1-7H2 |
Clave InChI |
SUJPTDDZEDTPRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
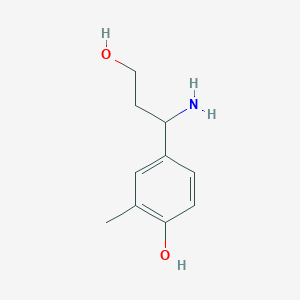
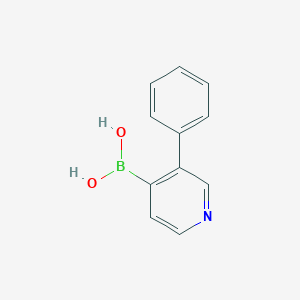
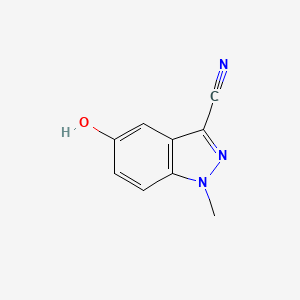
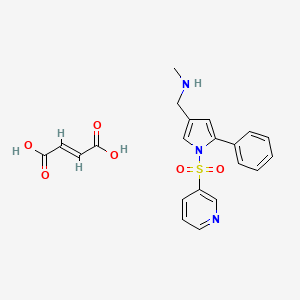
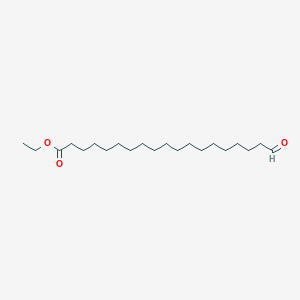
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)


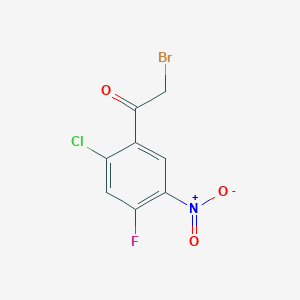
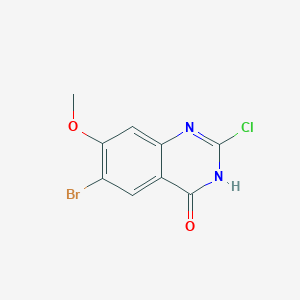
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)
